2-(2-Fluorophenyl)-2-methylpropanoic acid
Overview
Description
2-(2-Fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzene, which undergoes a Friedel-Crafts alkylation reaction with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Formation of 2-(2-Fluorophenyl)-2-methylpropan-1-one.
Reduction: Formation of 2-(2-Fluorophenyl)-2-methylpropan-1-ol.
Substitution: Formation of 2-(2-Methoxyphenyl)-2-methylpropanoic acid.
Scientific Research Applications
2-(2-Fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-(2-Chlorophenyl)-2-methylpropanoic acid
- 2-(2-Bromophenyl)-2-methylpropanoic acid
- 2-(2-Iodophenyl)-2-methylpropanoic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-(2-Fluorophenyl)-2-methylpropanoic acid imparts unique properties such as increased metabolic stability and altered electronic effects compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluorine-substituted compound exhibits different reactivity patterns in substitution and elimination reactions due to the strong electron-withdrawing nature of fluorine.
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCIKELFJWXVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649770 | |
Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870849-49-3 | |
Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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